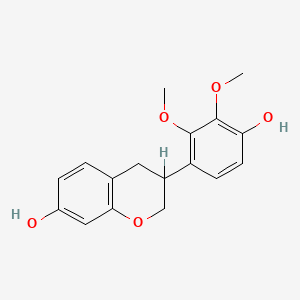

Laxifloran

説明

特性

CAS番号 |

27973-50-8 |

|---|---|

分子式 |

C17H18O5 |

分子量 |

302.32 g/mol |

IUPAC名 |

3-(4-hydroxy-2,3-dimethoxyphenyl)-3,4-dihydro-2H-chromen-7-ol |

InChI |

InChI=1S/C17H18O5/c1-20-16-13(5-6-14(19)17(16)21-2)11-7-10-3-4-12(18)8-15(10)22-9-11/h3-6,8,11,18-19H,7,9H2,1-2H3 |

InChIキー |

HHNUTZFOMIAQMX-UHFFFAOYSA-N |

正規SMILES |

COC1=C(C=CC(=C1OC)O)C2CC3=C(C=C(C=C3)O)OC2 |

外観 |

Solid powder |

melting_point |

170 - 171 °C |

他のCAS番号 |

52305-06-3 |

物理的記述 |

Solid |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Laxifloran; Laxifloran, (+/-)-; |

製品の起源 |

United States |

Foundational & Exploratory

Bioactive Compounds from Alchornea laxiflora Leaf Extract: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alchornea laxiflora (Benth.) Pax & K. Hoffm., a member of the Euphorbiaceae family, is a medicinal plant predominantly found in tropical Africa.[1] Traditionally, its leaves, stem, and roots have been utilized in folk medicine across Nigeria, Cameroon, and other African nations to treat a variety of conditions, including inflammatory diseases, infections, malaria, and pain.[1][2][3] The leaves, in particular, have been identified as a rich source of diverse phytochemicals, underpinning the plant's wide-ranging pharmacological activities.[2][4] This technical guide provides an in-depth overview of the bioactive compounds isolated from A. laxiflora leaf extracts, presenting quantitative data, detailed experimental protocols, and visual workflows to support further research and drug development initiatives.

Identified Bioactive Compounds

Phytochemical investigations of Alchornea laxiflora leaves have revealed a high concentration and diversity of compounds, particularly flavonoids and phenolic acids.[2][4] These compounds are believed to be the primary contributors to the plant's observed therapeutic effects.

Table 1: Bioactive Compounds Identified in Alchornea laxiflora Leaf Extract

| Compound Class | Specific Compound | Reference(s) |

|---|---|---|

| Flavonoids | Quercetin | [2][5][6][7] |

| Quercitrin (Quercetin-3-O-rhamnoside) | [2][5][6][7] | |

| Rutin (Quercetin-3-O-rutinoside) | [2][6] | |

| Quercetin-3,4′-diacetate | [2][6] | |

| Quercetin-7,4′-disulphate | [2][6] | |

| Quercetin-3′,4′-disulphate | [2][6] | |

| Quercetin-3-O-β-D-glucopyranoside | [5][8] | |

| Quercetin 3, 7, 3' ,4'-tetrasulphate | [5][8] | |

| Quercetin-7-rhamnoside | [7] | |

| Alkaloids | Alchornealaxine | [2] |

| 4-fluoro-2-nitroaniline, 5-[4-(pyrrolidin-1-yl) carbonylmethylpiperazin1-yl]- | [2] | |

| Phenolic Acids | Ellagic acid | [2] |

| 3-O-methylellagic acid | [2] | |

| 3,4,3′-tri-O-methylellagic acid | [2] | |

| Triterpenoids | Betulin | [9] |

| Fatty Acids & Esters | Ethyl linoleate | [9] |

| Methyl hexadecanoate | [9] | |

| Eicosyl oleate | [9] |

| Other Phenols | 2, 4-bis (1, 1-dimethylethyl) phenol |[9] |

Pharmacological Activities & Quantitative Data

The bioactive compounds in A. laxiflora leaf extracts exhibit a range of pharmacological effects, including antioxidant, antimicrobial, hepatoprotective, and anticancer activities.

Antioxidant Activity

Extracts from A. laxiflora have demonstrated significant potential to scavenge free radicals and act as natural antioxidants, which is relevant for food preservation and combating oxidative stress-related diseases.[10][11]

Table 2: Antioxidant Activity of Alchornea laxiflora Leaf Extracts

| Extract Type | Assay | Activity/Result | Standard | Reference(s) |

|---|---|---|---|---|

| Methanol Leaf (ML) Extract | Ferric Thiocyanate Method | 40% activity at 0.05% v/v | Butylated hydroxyanisole (BHA) (80%) | [10][11][12] |

| Hexane Leaf (HL) Extract | Ferric Thiocyanate Method | 38% activity at 0.05% v/v | Butylated hydroxyanisole (BHA) (80%) | [10][11][12] |

| Methanol Leaf (ML) Extract | In vivo (Rats) | Dose-dependent significant increase in GSH, SOD, and catalase | Control | [13] |

| Petroleum Ether & Ethanol Leaf Extracts | DPPH free-radical scavenging | High, concentration-dependent activity; higher than ascorbic acid | Ascorbic Acid |[9] |

Antimicrobial Activity

Isolated flavonoids and crude extracts have shown inhibitory effects against a panel of pathogenic bacteria and fungi.

Table 3: Antimicrobial Activity of Alchornea laxiflora Leaf Extracts and Isolated Compounds

| Extract/Compound | Organism | Method | Result (Zone of Inhibition / MIC) | Reference(s) |

|---|---|---|---|---|

| Aqueous Leaf Extract | Various Bacteria (39 isolates) | Agar Well Diffusion | ZOI: 12-24 mm; MIC: 0.78-25 mg/ml | [2] |

| Aqueous Leaf Extract | Various Fungi (15 of 17 isolates) | Agar Well Diffusion | ZOI: 11-23 mm; MIC: 8.75-35.00 mg/ml | [2] |

| Ethanol Leaf Extract | Enterococcus faecalis | Disc Diffusion | ZOI: 15.5 mm (at 100µg) | [14] |

| Ethanol Leaf Extract | Enterococcus faecalis | Broth Dilution | MIC: 6.25 mg/ml; MBC: 12.5 mg/ml | [14] |

| Isolated Flavonoids (Quercetin, Rutin, etc.) | Gram-positive & Gram-negative bacteria, Fungi | Not specified | Significant antimicrobial activity |[6][15] |

Hepatoprotective Activity

The ethyl acetate fraction of the leaf extract has shown a significant ability to protect the liver from chemically-induced damage.

Table 4: In Vivo Hepatoprotective Effects of Alchornea laxiflora Leaf Extract

| Extract/Fraction | Model | Dosage | Effect on Liver Enzymes (AST, ALT, ALP, LDH) | Reference(s) |

|---|---|---|---|---|

| Ethyl Acetate Fraction | CCl₄-induced hepatotoxicity in rats | 100 mg/kg | Significant reduction in elevated enzyme levels | [8][16][17] |

| Ethyl Acetate Fraction | CCl₄-induced hepatotoxicity in rats | 200 mg/kg | Reduction in elevated enzyme levels (less effective than 100 mg/kg) |[8][17] |

Anticancer Activity

Recent studies highlight the potential of A. laxiflora in cancer chemotherapy, with extracts showing cytotoxicity against cancer cell lines and activity linked to key signaling pathways.

Table 5: Anticancer Activity of Alchornea laxiflora Leaf Extracts

| Extract Type | Cell Line | Activity/Result (IC₅₀) | Reference(s) |

|---|

| Methanolic Leaf Extract | Leukemia CCRF-CEM | 43.67 ± 4.06 µg/ml |[2][16] |

Experimental Protocols & Methodologies

Plant Material Preparation and Extraction

-

Collection and Preparation : Fresh leaves of A. laxiflora are collected, authenticated, and air-dried at room temperature until a constant weight is achieved. The dried leaves are then pulverized into a fine powder using a mechanical mill.[8][9][18]

-

Solvent Extraction (Soxhlet) : The powdered leaf material is exhaustively extracted using a Soxhlet apparatus.[9][13]

-

Concentration : The resulting crude extracts are collected and concentrated under reduced pressure using a rotary evaporator. The concentrate is then further dried in a desiccator to yield the final solid extract.[13]

Bioactivity-Guided Fractionation and Isolation

The following workflow describes a typical process for isolating flavonoid compounds from the crude leaf extract.

Caption: Bioactivity-guided workflow for flavonoid isolation from A. laxiflora leaves.

Antioxidant Activity Assays

-

Ferric Thiocyanate (FTC) Method : This assay measures the amount of peroxide produced during the initial stages of lipid oxidation. The extract's ability to inhibit peroxide formation is compared to a standard antioxidant like BHA.[10][12]

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Free-Radical Scavenging Method : The extract is mixed with a DPPH solution. The decrease in absorbance, indicating the scavenging of the radical, is measured spectrophotometrically. The activity is often compared to a standard like ascorbic acid.[9]

-

In Vivo Antioxidant Enzyme Assay :

-

Animal Model : Male Wistar rats are divided into groups. A control group receives distilled water, while test groups receive varying doses of the methanol leaf extract (e.g., 0.5, 1.0, 10.0, 50.0 mg/kg body weight) orally for a period of 14 days.[13]

-

Sample Collection : After the administration period, blood and liver tissues are collected.

-

Enzyme Analysis : Serum is analyzed for catalase and superoxide dismutase (SOD) activity. Liver homogenates are analyzed for reduced glutathione (GSH) concentration.[13]

-

Hepatoprotective Activity Assay

The following diagram illustrates the experimental logic for assessing the hepatoprotective effects of the extract against a toxin.

References

- 1. Appraising the therapeutical potentials of Alchornea laxiflora (Benth.) Pax & K. Hoffm., an underexplored medicinal herb: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Appraising the therapeutical potentials of Alchornea laxiflora (Benth.) Pax & K. Hoffm., an underexplored medicinal herb: A systematic review [frontiersin.org]

- 3. Alchornea Laxiflora — THE GREEN INSTITUTE [greeninstitute.ng]

- 4. researchgate.net [researchgate.net]

- 5. PHYTOCHEMICAL ANALYSIS OF ALCHORNEA LAXIFLORA PLANT (LEAF EXTRACTS)-The Global Bookstore | Bringing Books, Learning and Research Together [iwemi.com]

- 6. researchgate.net [researchgate.net]

- 7. ajchem-a.com [ajchem-a.com]

- 8. scialert.net [scialert.net]

- 9. edoriumopen.com [edoriumopen.com]

- 10. Antioxidant properties of extracts from Alchornea laxiflora (Benth) Pax and Hoffman - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. africaresearchconnects.com [africaresearchconnects.com]

- 12. researchgate.net [researchgate.net]

- 13. researchpublish.com [researchpublish.com]

- 14. Antibacterial And Phytochemical Screening Of Alchornea Laxiflora And Citrus Aurantifolia Collected From Ntalakwu In Bende L.G.A Abia State, Nigeria | MOUAU Repository [repository.mouau.edu.ng]

- 15. Alchornea laxiflora (Benth.) Pax [prota.prota4u.org]

- 16. Computational Network Pharmacology, Molecular Docking, and Molecular Dynamics to Decipher Natural Compounds of Alchornea laxiflora for Liver Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

Unveiling the Pharmacopeia of Balanophora laxiflora: A Technical Guide to its Chemical Constituents and Therapeutic Potential

For Immediate Release

TAIPEI, Taiwan – Long utilized in traditional folk medicine for a range of ailments, the parasitic plant Balanophora laxiflora is now yielding its chemical secrets to modern science. A comprehensive review of recent phytochemical investigations reveals a rich and diverse array of bioactive compounds with significant therapeutic potential. This technical guide, intended for researchers, scientists, and drug development professionals, provides an in-depth overview of the chemical constituents of Balanophora laxiflora, their demonstrated biological properties, and the experimental methodologies used in their discovery.

Balanophora laxiflora Hemsl. ex Forbes & Hemsl., a parasitic herb devoid of chlorophyll, has a history of use in traditional medicine for treating conditions such as wounds, skin infections, fever, and as an antidote and tonic.[1][2] Scientific inquiry has begun to validate these traditional uses, uncovering a host of compounds with anti-inflammatory, antioxidant, hypouricemic, and cytotoxic activities.

Chemical Constituents of Balanophora laxiflora

Phytochemical analysis of Balanophora laxiflora has led to the isolation and identification of a wide variety of compounds, primarily belonging to the classes of lignans, phenylpropanoids, triterpenoids, phytosterols, and hydrolyzable tannins. These compounds are the primary contributors to the plant's observed pharmacological effects.

Quantitative Bioactivity Data

The following tables summarize the key chemical constituents isolated from Balanophora laxiflora and their reported quantitative bioactivities.

Table 1: Anti-inflammatory Activity of Compounds from Balanophora laxiflora

| Compound | Class | Assay | Target/Cell Line | IC₅₀ (µM) | Reference |

| Isolariciresinol | Lignan | Nitric Oxide (NO) Production Inhibition | LPS-stimulated RAW 264.7 macrophages | 0.81 | [2][3] |

| TNF-α Production Inhibition | LPS-stimulated RAW 264.7 macrophages | 0.87 | [2][3] | ||

| Ethyl caffeate | Phenylpropanoid | Nitric Oxide (NO) Production Inhibition | LPS-stimulated RAW 264.7 macrophages | 7.29 | [2][3] |

| Ferulic aldehyde | Phenylpropanoid | Nitric Oxide (NO) Production Inhibition | LPS-stimulated RAW 264.7 macrophages | 98.67 | [2][3] |

| (21α)-22-hydroxyhopan-3-one | Triterpenoid | COX-2 Expression Inhibition | LPS-stimulated RAW 264.7 macrophages | Potent Inhibitor | [4] |

| Compound 2 (unspecified) | Phenolic | COX-2 and TNF-α mRNA Expression Inhibition | LPS-stimulated RAW 264.7 macrophages | Significant Inhibition | [5] |

Table 2: Xanthine Oxidase (XOD) Inhibitory Activity of Compounds from Balanophora laxiflora

| Compound | Class | IC₅₀ (µM) | Reference |

| 1-O-(E)-caffeoyl-β-d-glucopyranose (CFGP) | Phenylpropanoid Glycoside | >100 | [6] |

| 1-O-(E)-p-coumaroyl-β-d-glucopyranose (CMGP) | Phenylpropanoid Glycoside | >100 | [6] |

| 1,3-di-O-galloyl-4,6-(S)-hexahydroxydiphenoyl-β-d-glucopyranose (GHDGP) | Hydrolyzable Tannin | 70.9 | [6] |

| 1-O-(E)-caffeoyl-4,6-(S)-hexahydroxydiphenoyl-β-d-glucopyranose (CHDGP) | Hydrolyzable Tannin | 39.3 | [6] |

| Allopurinol (Positive Control) | - | 0.4 | [6] |

Table 3: Cytotoxic Activity of Compounds from Balanophora laxiflora

| Compound | Class | Cell Line | IC₅₀ (µM) | Reference |

| Compound 4 (unspecified) | Phenolic | MCF-7 (Breast Cancer) | 18.3 | [5] |

| MDA-MB-231 (Breast Cancer) | 30.7 | [5] |

Experimental Protocols

The following sections detail the methodologies employed in the isolation, purification, and bioactivity assessment of compounds from Balanophora laxiflora.

Bioactivity-Guided Isolation of Anti-inflammatory Compounds

This protocol outlines a typical bioactivity-guided fractionation and isolation procedure aimed at identifying anti-inflammatory constituents.

-

Extraction: The dried whole plant of Balanophora laxiflora is powdered and extracted with ethanol (EtOH).

-

Solvent Partitioning: The crude EtOH extract is suspended in water and successively partitioned with n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH).

-

Bioassay-Guided Fractionation: The resulting fractions (n-hexane, EtOAc, n-BuOH, and water) are tested for their inhibitory activity on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. The most active fractions (typically EtOAc and n-BuOH) are selected for further separation.[2]

-

Column Chromatography: The active fraction is subjected to repeated column chromatography on silica gel, Sephadex LH-20, and/or other stationary phases, using a gradient of solvents to separate the compounds.

-

Purification: Individual compounds are purified using techniques such as preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Structure Elucidation: The chemical structures of the isolated compounds are determined by spectroscopic methods, including Nuclear Magnetic Resonance (NMR - 1H, 13C, COSY, HMQC, HMBC) and Mass Spectrometry (MS).

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production

-

Cell Culture: Murine macrophage RAW 264.7 cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics.

-

Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compounds for a specified time (e.g., 1 hour).

-

Stimulation: Cells are then stimulated with lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce an inflammatory response, and incubated for a further period (e.g., 24 hours).

-

Nitrite Quantification: The production of NO is determined by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent.

-

Data Analysis: The absorbance is measured at a specific wavelength (e.g., 540 nm), and the concentration of nitrite is calculated from a sodium nitrite standard curve. The IC₅₀ value (the concentration of the compound that inhibits 50% of NO production) is then determined.

In Vitro Hypouricemic Assay: Xanthine Oxidase (XOD) Inhibition

-

Assay Principle: This assay measures the ability of a compound to inhibit the activity of xanthine oxidase, a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine and xanthine to uric acid.

-

Reaction Mixture: The reaction mixture contains phosphate buffer, xanthine (substrate), and the test compound at various concentrations.

-

Enzyme Addition: The reaction is initiated by the addition of xanthine oxidase.

-

Incubation: The mixture is incubated at a specific temperature (e.g., 25°C) for a set time.

-

Measurement: The formation of uric acid is monitored spectrophotometrically by measuring the increase in absorbance at 295 nm.

-

Data Analysis: The percentage of XOD inhibition is calculated, and the IC₅₀ value is determined. Allopurinol is typically used as a positive control.[6]

Signaling Pathways and Mechanisms of Action

Several studies have begun to elucidate the molecular mechanisms underlying the anti-inflammatory properties of Balanophora laxiflora constituents.

NF-κB Signaling Pathway Attenuation by Isolariciresinol

The lignan isolariciresinol has been shown to exert its potent anti-inflammatory effects by modulating the nuclear factor-kappa B (NF-κB) signaling pathway.[2][3] In LPS-stimulated macrophages, isolariciresinol inhibits the activation of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory genes, including those for TNF-α and iNOS (the enzyme responsible for NO production). This leads to a downstream reduction in the production of these inflammatory mediators.

ROS/MAPK/AP-1 Signaling Pathway Modulation by (21α)-22-hydroxyhopan-3-one

The triterpenoid (21α)-22-hydroxyhopan-3-one demonstrates anti-inflammatory activity by targeting reactive oxygen species (ROS) and downstream signaling cascades.[4][7] This compound reduces cellular ROS levels by inhibiting NADPH oxidases (NOXs) and through direct free radical scavenging. The decrease in ROS leads to reduced activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathways. This, in turn, results in decreased activation of the transcription factor AP-1, which is responsible for transcribing various inflammatory mediators.

Future Directions and Conclusion

The diverse array of bioactive compounds isolated from Balanophora laxiflora, coupled with their significant and varied pharmacological activities, underscores the therapeutic potential of this plant. The data presented in this guide highlight promising avenues for the development of novel drugs for inflammatory diseases, gout, and certain types of cancer.

Further research is warranted to fully elucidate the structure-activity relationships of these compounds, explore their in vivo efficacy and safety profiles, and investigate other potential therapeutic applications. The detailed experimental protocols provided herein offer a foundation for researchers to build upon in their exploration of this remarkable medicinal plant. The continued investigation of Balanophora laxiflora is poised to yield further valuable insights into its chemical constituents and their potential to address unmet medical needs.

References

- 1. What is balanophora laxiflora used for? [picturethisai.com]

- 2. jfda-online.com [jfda-online.com]

- 3. "Anti-inflammatory principles from Balanophora laxiflora" by W.-F. Chiou, C.-C. Shen et al. [jfda-online.com]

- 4. Anti-inflammatory effect of a triterpenoid from Balanophora laxiflora: results of bioactivity-guided isolation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The Hypouricemic Effect of Balanophora laxiflora Extracts and Derived Phytochemicals in Hyperuricemic Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Isolation of Novel Lignans from Bupleurum scorzonerifolium

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for isolating and characterizing novel lignans from the medicinal plant Bupleurum scorzonerifolium. This plant is a known source of various bioactive compounds, including several recently discovered lignans with potential therapeutic applications. This document outlines the experimental protocols, data characterization, and known biological pathways associated with these novel compounds, tailored for researchers, scientists, and professionals in drug development.

Introduction to Lignans from Bupleurum scorzonerifolium

Bupleurum scorzonerifolium Willd., a perennial herb of the Apiaceae family, has a long history of use in traditional medicine. Phytochemical investigations have revealed a rich diversity of secondary metabolites, including triterpenoid saponins, flavonoids, volatile oils, and lignans. Lignans, in particular, are a class of polyphenolic compounds that have garnered significant interest due to their wide range of biological activities, including anti-inflammatory, antitumor, and immunosuppressive effects.

Recent studies have led to the isolation and identification of several novel lignans from the roots of B. scorzonerifolium, expanding the chemical diversity of this plant species and offering new avenues for pharmacological research. Among these are isochaihulactone, chaihunaphthone, and newly identified lignan glycosides.[1][2] One of these glycosides, (+)-2S, 3R-2, 3-Dihydro-2-(3'-methoxy-4'-hydroxy-phenyl)-3-hydroxymethyl-5-(3"-hydroxypropenyl)-7-O-beta-D-glucopyranosyl-1-benzo[b] furan, has been identified as a new compound.[2]

This guide will detail the general procedures for the extraction, isolation, and structural elucidation of these novel lignans, as well as present available data on their biological activities.

Experimental Protocols

The following sections describe a generalized experimental workflow for the isolation of novel lignans from B. scorzonerifolium, based on established phytochemical methodologies.

-

Plant Material : The dried roots of Bupleurum scorzonerifolium are typically used for the isolation of lignans.

-

Extraction :

-

The air-dried and powdered roots are subjected to extraction with an organic solvent. A common method involves maceration or reflux extraction with methanol or ethanol.

-

The resulting crude extract is then concentrated under reduced pressure to yield a residue.

-

This residue is subsequently suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity. Lignans are typically found in the less polar fractions like chloroform and ethyl acetate.

-

The fractions obtained from solvent partitioning are subjected to various chromatographic techniques to isolate individual compounds.

-

Column Chromatography (CC) :

-

The chloroform or ethyl acetate fraction is often first subjected to silica gel column chromatography.

-

A gradient elution system, for example, a mixture of n-hexane and ethyl acetate with increasing polarity, is used to separate the components.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC) :

-

Fractions containing compounds of interest are further purified using Prep-HPLC.

-

A reversed-phase C18 column is commonly employed.

-

The mobile phase typically consists of a gradient of methanol and water or acetonitrile and water.

-

Detection is usually carried out using a UV detector at wavelengths such as 254 nm or 280 nm.

-

The structures of the isolated pure compounds are determined using a combination of spectroscopic methods:

-

Mass Spectrometry (MS) : High-resolution mass spectrometry (HR-MS) is used to determine the molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : Provides information about the proton environment in the molecule.

-

¹³C NMR : Provides information about the carbon skeleton.

-

2D NMR (COSY, HSQC, HMBC) : Used to establish the connectivity between protons and carbons and to fully assign the structure.

-

-

Infrared (IR) Spectroscopy : To identify functional groups present in the molecule.

-

Ultraviolet (UV) Spectroscopy : To analyze the electronic transitions within the molecule, which can be characteristic of certain chromophores.

Data Presentation: Novel Lignans from B. scorzonerifolium

The following tables summarize the structural and spectroscopic data for novel lignans isolated from Bupleurum scorzonerifolium.

Table 1: Structures of Novel Lignans

| Compound Name | Structure |

| Isochaihulactone |

|

| Chaihunaphthone | Structure not readily available in public databases. |

| (+)-2S, 3R-2, 3-Dihydro-2-(3'-methoxy-4'-hydroxy-phenyl)-3-hydroxymethyl-5-(3"-hydroxypropenyl)-7-O-beta-D-glucopyranosyl-1-benzo[b] furan |

|

| 2, 3-E-2,3-dihydro-2-(3'-methoxy-4'-O-beta-D-glucopyranosyl-phenyl)-3-hydroxymethyl-5-(3"-hydroxypropenyl)-7-methoxy-1-benzo[b] furan | Structure not readily available in public databases. |

Table 2: Spectroscopic Data for Novel Lignans

| Compound | Molecular Formula | MS Data (m/z) | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Isochaihulactone | C₂₁H₁₈O₇ | [M]⁺ 382 | Specific data not available in abstract | Specific data not available in abstract |

| Chaihunaphthone | C₁₉H₁₆O₅ | [M]⁺ 324 | Specific data not available in abstract | Specific data not available in abstract |

| Novel Lignan Glycoside 1 | C₂₆H₃₂O₁₀ | Not available | Specific data not available in abstract | Specific data not available in abstract |

| Novel Lignan Glycoside 2 | C₂₆H₃₂O₁₀ | Not available | Specific data not available in abstract | Specific data not available in abstract |

Note: Detailed spectroscopic data for these novel compounds are found within the full-text scientific publications and were not fully available in the searched abstracts.

Visualizations: Workflows and Pathways

Caption: Generalized workflow for the isolation of novel lignans.

Research has shown that isochaihulactone can induce apoptosis in cancer cells through the activation of the JNK signaling pathway.

Caption: JNK-mediated apoptotic signaling pathway of isochaihulactone.

Conclusion

Bupleurum scorzonerifolium is a promising source of novel lignans with significant biological activities. The isolation of compounds like isochaihulactone, chaihunaphthone, and new lignan glycosides highlights the potential for discovering new drug leads from this plant. The experimental protocols outlined in this guide provide a framework for the successful isolation and characterization of these and other yet-to-be-discovered lignans. Further research into the mechanisms of action of these novel compounds is warranted to fully understand their therapeutic potential.

References

In-Depth Technical Guide: Anti-inflammatory and Cytotoxic Effects of Balanophora laxiflora Phenolics

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Balanophora laxiflora, a parasitic plant traditionally used in folk medicine, is a rich source of phenolic compounds with significant therapeutic potential. This technical guide provides a comprehensive overview of the anti-inflammatory and cytotoxic properties of phenolics isolated from B. laxiflora. The document details the experimental methodologies employed to evaluate these effects, presents quantitative data in a structured format, and illustrates the underlying molecular mechanisms and experimental workflows through detailed diagrams. The findings highlight specific phenolic constituents of B. laxiflora as promising candidates for the development of novel anti-inflammatory and anti-cancer agents.

Introduction

Balanophora laxiflora Hemsl. (Balanophoraceae) has a history of use in traditional medicine for treating conditions such as fever and inflammation.[1] Phytochemical investigations have revealed a wealth of phenolic compounds, including lignans, phenylpropanoids, and hydrolyzable tannins, which are believed to be responsible for its bioactivities.[1][2][3][4][5] This guide focuses on the scientifically validated anti-inflammatory and cytotoxic effects of these phenolic constituents, providing researchers and drug development professionals with a detailed resource to inform further investigation and potential therapeutic applications.

Anti-inflammatory Effects of Balanophora laxiflora Phenolics

Phenolic compounds isolated from Balanophora laxiflora have demonstrated notable anti-inflammatory activity, primarily through the inhibition of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Inhibition of Nitric Oxide (NO) Production

Several phenolic compounds from B. laxiflora have been shown to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator.[1][2] The inhibitory activities are summarized in Table 1.

Table 1: Inhibitory Effects of Balanophora laxiflora Phenolics on NO Production in LPS-Stimulated RAW 264.7 Macrophages

| Compound | IC50 (µM) | Reference |

| Isolariciresinol | 0.81 | [1][2] |

| Ethyl caffeate | 7.29 | [1][2] |

| Ferulic aldehyde | 98.67 | [1][2] |

Inhibition of Pro-inflammatory Cytokines and Enzymes

The anti-inflammatory effects of B. laxiflora phenolics extend to the modulation of pro-inflammatory cytokines and enzymes. Isolariciresinol, a prominent lignan, has been shown to potently inhibit the production of Tumor Necrosis Factor-alpha (TNF-α).[1][2] Another study highlighted the significant inhibition of both TNF-α and Cyclooxygenase-2 (COX-2) mRNA expression by an unspecified phenolic compound (designated as compound 2 in the study).

Table 2: Inhibition of TNF-α Production by Balanophora laxiflora Phenolics in LPS-Stimulated RAW 264.7 Macrophages

| Compound | IC50 (µM) | Reference |

| Isolariciresinol | 0.87 | [1][2] |

Mechanism of Action: NF-κB Signaling Pathway

The anti-inflammatory effects of isolariciresinol have been linked to the attenuation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2] In LPS-stimulated macrophages, isolariciresinol was found to suppress NF-κB activation, which is a critical step in the transcriptional regulation of pro-inflammatory genes, including those for NO synthase (iNOS), TNF-α, and COX-2.[1][2]

Cytotoxic Effects of Balanophora laxiflora Phenolics

Certain phenolic compounds from Balanophora laxiflora have demonstrated moderate cytotoxic activity against various cancer cell lines.

Cytotoxicity Against Breast Cancer Cell Lines

One study reported that a specific phenolic compound (designated as compound 4) exhibited moderate cytotoxicity against MCF-7 and MDA-MB-231 breast cancer cells, with no significant effects on normal mammary epithelial cells.

Table 3: Cytotoxic Effects of a Balanophora laxiflora Phenolic Compound on Breast Cancer Cell Lines

| Cell Line | IC50 (µM) |

| MCF-7 | 18.3 |

| MDA-MB-231 | 30.7 |

Cytotoxicity Against Acute Myeloid Leukemia Cells

Four phenolic analogues, methyl gallate, 4-hydroxy-3-methoxycinnamaldehyde, 3-methoxycinnamic acid, and methyl caffeate, have been shown to possess antiproliferative activity against OCI-AML3 acute myeloid leukemia cells.[6] This effect was attributed to impaired cell cycle progression and induction of apoptosis.[6]

Mechanism of Action: Apoptosis Induction

The cytotoxic effects of some of these phenolic compounds are mediated through the induction of apoptosis.[6] Treatment with these compounds led to an increase in Fas ligand production and activation of the caspase-8/3-dependent apoptotic pathway.[6]

Experimental Protocols

The following sections detail the methodologies used to assess the anti-inflammatory and cytotoxic effects of Balanophora laxiflora phenolics.

Extraction and Isolation of Phenolic Compounds

Dried and powdered plant material of B. laxiflora is typically extracted with ethanol.[1] The crude ethanol extract is then subjected to sequential partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.[1] The resulting fractions are further purified by repeated column chromatography on silica gel and Sephadex LH-20 to isolate individual phenolic compounds.[1] The structures of the isolated compounds are elucidated using spectroscopic methods, including 1D and 2D NMR, HR-ESI-MS, and by comparison with literature data.

Anti-inflammatory Assays

Murine macrophage RAW 264.7 cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells are seeded in plates and allowed to adhere. The cells are then pre-treated with various concentrations of the test compounds for a specified duration (e.g., 2 hours) before stimulation with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response.[7][8]

The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent.[3][7][8][9]

-

Collect 100 µL of cell culture medium from each well.

-

Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 2.5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to the medium.[3][8]

-

Incubate the mixture at room temperature for 10-15 minutes.[8]

-

Measure the absorbance at 540-550 nm using a microplate reader.[3][7]

-

The nitrite concentration is calculated from a standard curve generated with known concentrations of sodium nitrite.[8]

The mRNA expression levels of inflammatory genes like TNF-α and COX-2 are quantified using RT-qPCR.

-

Total RNA is extracted from the treated cells using a suitable reagent (e.g., TRIzol).

-

The concentration and purity of the extracted RNA are determined.

-

First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme.

-

RT-qPCR is performed using the synthesized cDNA, gene-specific primers for TNF-α and COX-2, and a housekeeping gene (e.g., GAPDH) as an internal control, along with a fluorescent dye (e.g., SYBR Green).[10]

-

The relative gene expression is calculated using the 2-ΔΔCt method.[10]

Cytotoxicity Assays

Human breast cancer cell lines (MCF-7, MDA-MB-231) and acute myeloid leukemia cells (OCI-AML3) are cultured in their respective recommended media and conditions. For cytotoxicity testing, cells are seeded in 96-well plates and treated with various concentrations of the phenolic compounds for a specified period (e.g., 24-72 hours).

Cell viability is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[8][11][12]

-

After the treatment period, the culture medium is removed.

-

MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well, and the plate is incubated for a further 3-4 hours at 37°C.[8]

-

The MTT solution is then removed, and a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to dissolve the formazan crystals.[8]

-

The absorbance is measured at a wavelength of 570 nm using a microplate reader.[12]

-

Cell viability is expressed as a percentage of the untreated control.

Conclusion

The phenolic constituents of Balanophora laxiflora exhibit promising anti-inflammatory and cytotoxic properties. Lignans such as isolariciresinol effectively suppress inflammatory responses by inhibiting the NF-κB signaling pathway. Other phenolic compounds have demonstrated moderate, selective cytotoxicity against breast cancer and leukemia cell lines, warranting further investigation into their potential as anti-cancer agents. The detailed methodologies and compiled data in this guide serve as a valuable resource for researchers aiming to explore the therapeutic potential of these natural products. Future studies should focus on in-depth mechanistic elucidation, in vivo efficacy, and safety profiling to advance the development of novel therapeutics derived from Balanophora laxiflora.

References

- 1. jfda-online.com [jfda-online.com]

- 2. "Anti-inflammatory principles from Balanophora laxiflora" by W.-F. Chiou, C.-C. Shen et al. [jfda-online.com]

- 3. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Phenolic constituents from Balanophora laxiflora with DPPH radical-scavenging activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]

- 8. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2.7. Nitric Oxide (NO) Assay [bio-protocol.org]

- 10. researchgate.net [researchgate.net]

- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 12. MTT assay protocol | Abcam [abcam.com]

Exploring the Ethnobotanical Potential of Pseuderanthemum laxiflorum: A Technical Guide for Researchers

Abstract

Pseuderanthemum laxiflorum (A.Gray) F.T.Hubb., a member of the Acanthaceae family, is a shrub or tree native to Fiji.[1][2] While recognized for its ornamental value, its specific ethnobotanical uses are not well-documented in publicly available literature.[3][4][5] However, the genus Pseuderanthemum is rich in bioactive compounds, with several species demonstrating significant pharmacological potential. This technical guide consolidates the available botanical information for P. laxiflorum and explores its potential ethnobotanical applications by examining the phytochemical and pharmacological properties of closely related species. This guide aims to provide a foundation for future research into the medicinal and drug development applications of P. laxiflorum.

Botanical Description and Distribution

Pseuderanthemum laxiflorum is a bushy shrub that can grow up to 1-1.5 meters tall.[3] It is characterized by its ornamental foliage and vibrant purple, 5-petaled, star-shaped flowers.[3][6] The plant is native to Fiji and thrives in wet tropical biomes.[1][2] It is also cultivated in various other regions, including El Salvador, Gilbert Islands, Puerto Rico, Samoa, Thailand, Vanuatu, India, and Singapore, primarily as a garden plant.[4]

Table 1: Botanical and Horticultural Profile of Pseuderanthemum laxiflorum

| Feature | Description | Reference(s) |

| Common Names | Shooting Star, Star Flower, Purple False Eranthemum, Dazzler | [5][6] |

| Family | Acanthaceae | [2][5] |

| Growth Form | Bushy shrub or tree | [1][3] |

| Height | Up to 1 - 1.5 meters | [3] |

| Flowers | Purple, 5-petaled, star-shaped | [3][6] |

| Foliage | Green; ornamental | [3] |

| Native Range | Fiji | [1][2] |

| Light Preference | Full sun to semi-shade | [3][5] |

| Water Preference | Moderate | [3] |

Ethnobotanical Uses: An Extrapolation from the Pseuderanthemum Genus

Direct ethnobotanical uses of Pseuderanthemum laxiflorum are not extensively documented. However, analysis of related species within the genus provides a strong indication of its potential therapeutic applications.

Potential Anti-inflammatory and Immunomodulatory Effects

Research on Pseuderanthemum palatiferum has demonstrated its potential to inhibit pro-inflammatory cytokines, specifically TNF-α and IL-6, in LPS-activated macrophages.[7] This anti-inflammatory activity is attributed to the presence of β-sitosterol and various polyphenols.[7] This suggests that P. laxiflorum may also possess anti-inflammatory properties worthy of investigation.

Potential Antioxidant Activity

Studies on Pseuderanthemum tunicatum have identified numerous bioactive compounds, including n-Hexadecanoic acid and 9-Octadecenoic acid, which are known to possess antioxidant properties.[8] Similarly, methanolic extracts of Pseuderanthemum crenulatum have shown the presence of phenols, flavonoids, and saponins, all of which contribute to antioxidant activity.[9] These findings suggest that P. laxiflorum could be a valuable source of natural antioxidants.

Potential in Managing Hypertension and Cancer

Preliminary research on Pseuderanthemum maculatum suggests its potential use in the management of hypertension and cancer.[10] While the specific mechanisms are yet to be fully elucidated, this points to a promising area of research for other species within the genus, including P. laxiflorum.

Phytochemical Landscape of the Pseuderanthemum Genus

The therapeutic potential of the Pseuderanthemum genus is rooted in its diverse phytochemical composition. Various studies have identified a range of bioactive compounds in different species.

Table 2: Bioactive Compounds Identified in Pseuderanthemum Species

| Compound Class | Specific Compounds | Species | Potential Activities | Reference(s) |

| Fatty Acids | n-Hexadecanoic acid, 9-Octadecenoic acid, Tetradecanoic acid | P. tunicatum | Antioxidant | [8] |

| Phenolic Compounds | Phenols, Flavonoids (Apigenin, Kaempferol) | P. palatiferum, P. crenulatum | Antioxidant, Anti-inflammatory | [9][11] |

| Saponins | Saponins | P. palatiferum, P. crenulatum | Antioxidant | [9][11] |

| Sterols | β-sitosterol | P. palatiferum | Anti-inflammatory | [7] |

| Acids | Hexanoic acid, Benzoic acid, Undecenoic acid, Heptanoic acid | P. maculatum | Antimicrobial | [10] |

Methodologies for Experimental Investigation

To explore the ethnobotanical potential of P. laxiflorum, a systematic approach involving phytochemical analysis and pharmacological screening is essential. The following protocols, adapted from studies on related species, can serve as a guide.

Experimental Workflow for Phytochemical and Bioactivity Screening

Caption: A generalized workflow for the phytochemical and bioactivity screening of Pseuderanthemum laxiflorum.

Protocol for Extraction of Bioactive Compounds

This protocol is adapted from studies on P. palatiferum and P. maculatum.[10][11]

-

Preparation of Plant Material: Air-dry the collected leaves of P. laxiflorum at room temperature for 7-10 days. Grind the dried leaves into a fine powder using a mechanical grinder.

-

Solvent Extraction:

-

Maceration: Soak 100g of the powdered plant material in 500mL of a suitable solvent (e.g., methanol, ethanol, or dichloromethane) in a sealed container.

-

Keep the container at room temperature for 72 hours with occasional shaking.

-

Filter the mixture through Whatman No. 1 filter paper.

-

Concentrate the filtrate using a rotary evaporator at 40°C under reduced pressure to obtain the crude extract.

-

-

Storage: Store the dried crude extract at 4°C for further analysis.

Protocol for GC-MS Analysis

This protocol is based on the methodology used for P. tunicatum and P. maculatum.[8][10]

-

Sample Preparation: Dissolve a small amount of the crude extract in a suitable solvent (e.g., dichloromethane or methanol).

-

GC-MS System: Utilize a GC-MS system (e.g., Agilent or Shimadzu) equipped with a suitable capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Operating Conditions:

-

Injector Temperature: 250°C

-

Oven Temperature Program: Start at 60°C for 2 minutes, then increase at a rate of 10°C/min to 280°C and hold for 10 minutes.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

MS Transfer Line Temperature: 290°C

-

Ion Source Temperature: 230°C

-

Mass Range: 40-600 amu

-

-

Compound Identification: Identify the chemical constituents by comparing their mass spectra with the data from the National Institute of Standards and Technology (NIST) library.

Signaling Pathway: Potential Anti-inflammatory Mechanism

Based on the findings for P. palatiferum, a potential anti-inflammatory mechanism for bioactive compounds in P. laxiflorum could involve the inhibition of pro-inflammatory cytokine expression.[7]

Caption: A putative signaling pathway for the anti-inflammatory action of Pseuderanthemum compounds.

Future Directions and Conclusion

The ethnobotanical potential of Pseuderanthemum laxiflorum remains largely untapped. While direct evidence of its traditional medicinal use is scarce, the phytochemical and pharmacological profiles of its congeners strongly suggest that P. laxiflorum is a promising candidate for further scientific investigation. Future research should focus on:

-

Ethnobotanical Surveys: Conducting field studies in its native region of Fiji to document any traditional knowledge of its medicinal uses.

-

Comprehensive Phytochemical Profiling: Utilizing advanced analytical techniques to identify and quantify the bioactive compounds present in P. laxiflorum.

-

In-depth Pharmacological Evaluation: Screening extracts and isolated compounds for a wider range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and cytotoxic effects.

References

- 1. Pseuderanthemum laxiflorum (A.Gray) F.T.Hubb. | Plants of the World Online | Kew Science [powo.science.kew.org]

- 2. Pseuderanthemum laxiflorum - Wikipedia [en.wikipedia.org]

- 3. NParks | Pseuderanthemum laxiflorum [nparks.gov.sg]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. UNF: Pseuderanthemum laxiflorum [unf.edu]

- 6. Plant Details - Information about Pseuderanthemum laxiflorum Plant [efloraofgandhinagar.in]

- 7. Pseuderanthemum palatiferum leaf extract inhibits the proinflammatory cytokines, TNF-α and IL-6 expression in LPS-activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. managementjournal.usamv.ro [managementjournal.usamv.ro]

- 9. researchgate.net [researchgate.net]

- 10. journalajbgmb.com [journalajbgmb.com]

- 11. Extraction of Bioactive Compounds from Pseuderanthemum palatiferum (Nees) Radlk. Using Subcritical Water and Conventional Solvents: A Comparison Study - PubMed [pubmed.ncbi.nlm.nih.gov]

Screening for Novel Compounds in Lysiphyllum binatum Extracts: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysiphyllum binatum (Blanco) de Wit, a member of the Fabaceae family, has a history of use in traditional medicine.[1] Recent scientific investigations have begun to unveil its potential as a source of novel bioactive compounds, particularly in the areas of antioxidant and anti-aromatase activities.[1][2] This technical guide provides a comprehensive overview of the methodologies for screening, isolating, and characterizing novel compounds from Lysiphyllum binatum extracts. It is designed to equip researchers, scientists, and drug development professionals with the necessary information to explore the therapeutic potential of this plant species.

The guide details experimental protocols for extraction, fractionation, and various bioassays. All quantitative data from cited studies are summarized in structured tables for comparative analysis. Furthermore, key signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the underlying mechanisms and processes.

Data Presentation: Bioactivity of Lysiphyllum binatum Extracts and Isolated Compounds

The following tables summarize the quantitative data on the biological activities of extracts and purified compounds from Lysiphyllum binatum.

Table 1: Antioxidant and Aromatase Inhibitory Activities of Lysiphyllum binatum Extracts

| Plant Part | Extraction Solvent | Assay | IC50 Value | Reference |

| Roots | Dichloromethane | Aromatase Inhibition | - | [1][2] |

| Roots | Methanol | DPPH | - | [1][2] |

| Vine Stems | Dichloromethane | Aromatase Inhibition | - | [1][2] |

Table 2: Bioactivity of Compounds Isolated from Lysiphyllum binatum

| Compound | Biological Activity | Assay | IC50 Value (µM) | ORAC Units | Reference |

| Lysiphan B (2) | Antioxidant | DPPH | 28.8 ± 0.4 | - | [1][2] |

| Lysiphan B (2) | Antioxidant | Xanthine/Xanthine Oxidase (XXO) | 3.5 ± 0.2 | - | [1][2] |

| Lysiphan B (2) | Antioxidant | Oxygen Radical Absorbance Capacity (ORAC) | - | 1.5 ± 0.0 | [1][2] |

| Compound 12 | Aromatase Inhibitory | Aromatase Assay | 0.3 ± 0.2 | - | [1][2] |

| Compound 13 | Aromatase Inhibitory | Aromatase Assay | 4.7 ± 0.1 | - | [1][2] |

| Compound 16 | Aromatase Inhibitory | Aromatase Assay | 0.9 ± 0.2 | - | [1][2] |

| Compound 16 | Antioxidant | Oxygen Radical Absorbance Capacity (ORAC) | - | 1.9 ± 0.1 | [1][2] |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the screening of novel compounds from Lysiphyllum binatum extracts.

Plant Material Collection and Preparation

-

Collection: Fresh roots and vine stems of Lysiphyllum binatum are collected. Proper botanical identification is crucial to ensure the correct plant species is being studied.

-

Drying: The plant materials are washed, cut into small pieces, and air-dried in the shade to prevent the degradation of heat-labile compounds.

-

Grinding: The dried plant materials are ground into a fine powder to increase the surface area for efficient extraction.

Extraction and Fractionation

The following is a general procedure for the extraction and fractionation of bioactive compounds from Lysiphyllum binatum.

-

Maceration: The powdered plant material is soaked in a solvent (e.g., dichloromethane or methanol) at room temperature for an extended period (typically 24-72 hours) with occasional agitation.[3][4] This process is often repeated multiple times to ensure complete extraction.

-

Filtration and Concentration: The solvent is filtered to remove solid plant debris. The resulting filtrate is then concentrated under reduced pressure using a rotary evaporator to obtain the crude extract.

-

Fractionation: The crude extract is subjected to fractionation to separate compounds based on their polarity. This can be achieved using techniques like column chromatography with a silica gel stationary phase and a gradient of solvents with increasing polarity (e.g., hexane, ethyl acetate, and methanol).[3]

Bioassays

This assay is a common and rapid method to evaluate the antioxidant activity of plant extracts and purified compounds.[2][5]

-

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.[2]

-

Procedure:

-

Prepare a stock solution of DPPH in methanol (typically 0.1 mM).

-

Prepare various concentrations of the test sample (extract or pure compound) in methanol.

-

In a 96-well microplate, add a specific volume of the DPPH solution to each well.

-

Add an equal volume of the test sample to the wells.

-

A control well should contain DPPH solution and methanol without the test sample.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined from a plot of inhibition percentage against sample concentration.[5]

This assay measures the inhibition of the superoxide radical-generating enzyme, xanthine oxidase.

-

Principle: Xanthine oxidase catalyzes the oxidation of xanthine to uric acid, producing superoxide radicals in the process. These radicals can be detected using a colorimetric reagent. The antioxidant capacity is determined by the ability of the sample to inhibit this reaction.[6]

-

Procedure:

-

Prepare a reaction mixture containing phosphate buffer, xanthine, and a detection reagent (e.g., nitroblue tetrazolium - NBT).

-

Add the test sample at various concentrations to the reaction mixture.

-

Initiate the reaction by adding xanthine oxidase.

-

Incubate at a specific temperature (e.g., 37°C) for a set time.

-

Measure the absorbance at a specific wavelength (e.g., 560 nm for formazan formation from NBT).

-

-

Calculation: Similar to the DPPH assay, the percentage of inhibition is calculated, and the IC50 value is determined.

This assay is used to identify compounds that can inhibit the enzyme aromatase, which is involved in estrogen biosynthesis.[7][8]

-

Principle: Aromatase, a cytochrome P450 enzyme, converts androgens (like androstenedione) to estrogens.[9] The assay measures the inhibition of this conversion. One common method involves using a radiolabeled substrate and measuring the release of tritiated water.[7][8] Another method uses a fluorogenic substrate that becomes fluorescent upon conversion by aromatase.

-

Procedure (Fluorometric Method):

-

Prepare a reaction buffer containing the aromatase enzyme (e.g., human recombinant microsomes).

-

Add the test compound at various concentrations.

-

Add a fluorogenic aromatase substrate and a cofactor like NADPH.

-

Incubate the reaction at 37°C.

-

Measure the increase in fluorescence over time using a microplate reader at the appropriate excitation and emission wavelengths.

-

-

Calculation: The rate of the reaction is determined, and the percentage of inhibition by the test compound is calculated relative to a control without the inhibitor. The IC50 value is then determined.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways and a general experimental workflow for screening novel compounds.

Caption: General experimental workflow for screening bioactive compounds.

Caption: Simplified pathway of aromatase inhibition.

Caption: Cellular antioxidant response pathway.

Conclusion

Lysiphyllum binatum represents a promising natural source for the discovery of novel bioactive compounds with potential applications in pharmaceuticals and nutraceuticals. The significant antioxidant and aromatase inhibitory activities observed in its extracts and isolated compounds warrant further investigation. This technical guide provides a foundational framework for researchers to systematically screen, isolate, and characterize these compounds. The detailed experimental protocols and visual representations of key pathways are intended to streamline research efforts and foster a deeper understanding of the scientific principles involved. Future research should focus on elucidating the precise mechanisms of action of the identified bioactive compounds and evaluating their efficacy and safety in preclinical and clinical studies.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

- 3. Preparation of Medicinal Plants: Basic Extraction and Fractionation Procedures for Experimental Purposes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. acmeresearchlabs.in [acmeresearchlabs.in]

- 6. 3hbiomedical.com [3hbiomedical.com]

- 7. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 8. epa.gov [epa.gov]

- 9. ClinPGx [clinpgx.org]

From Flora to Pharma: A Technical Guide to Identifying Therapeutic Agents in Spontaneous Medicinal Plants

For Researchers, Scientists, and Drug Development Professionals

The plant kingdom represents a vast and largely untapped reservoir of chemical diversity, offering immense potential for the discovery of novel therapeutic agents. Spontaneous medicinal plants, in particular, have a long history of use in traditional medicine, providing a valuable starting point for modern drug discovery efforts. This technical guide provides an in-depth overview of the core methodologies and workflows involved in the identification and characterization of bioactive compounds from these natural sources. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge required to navigate the complex but rewarding path from plant collection to the identification of a potential drug lead.

Section 1: The Drug Discovery Workflow: A Roadmap from Plant to Pure Compound

The process of identifying therapeutic agents from medicinal plants is a multi-step endeavor that begins with the careful selection and collection of plant material and culminates in the isolation and structural elucidation of a pure, bioactive compound. This workflow can be broadly categorized into several key stages, each with its own set of specialized techniques and considerations.

A generalized workflow for this process is outlined below. This systematic approach, often referred to as bioassay-guided fractionation, ensures that the research remains focused on the most promising compounds throughout the discovery pipeline.[1][2][3]

Section 2: Experimental Protocols

This section details the key experimental methodologies employed in the identification of therapeutic agents from medicinal plants.

Ethnobotanical Survey and Plant Collection

An ethnobotanical survey is a systematic study to document the traditional knowledge of medicinal plants within a specific community.[4][5] This often provides the initial leads for selecting plants with potential therapeutic value.

Protocol for Ethnobotanical Survey:

-

Informed Consent: Obtain informed consent from the community and individual participants before conducting interviews.

-

Semi-Structured Interviews: Use semi-structured questionnaires to interview local inhabitants, traditional healers, and elders.[6] Key information to gather includes local plant names, parts used, ailments treated, methods of preparation, and any known side effects.[5][6]

-

Field Observation: Accompany informants to the field to observe the plants in their natural habitat and to collect voucher specimens.[6]

-

Plant Collection and Identification: Collect plant samples, including flowers and fruits if available, for proper botanical identification by a taxonomist.[1][5] A voucher specimen should be prepared and deposited in a recognized herbarium.[6][7]

Preparation of Plant Material and Crude Extraction

Proper preparation of the plant material is crucial for efficient extraction of bioactive compounds.

Protocol for Plant Preparation and Extraction:

-

Washing and Drying: Thoroughly wash the collected plant material with water to remove any dirt and debris. Air-dry the material in the shade or use a mechanical dryer at a low temperature (typically 40-50°C) to prevent degradation of thermolabile compounds.

-

Grinding: Grind the dried plant material into a fine powder using a mechanical grinder to increase the surface area for solvent extraction.

-

Extraction:

-

Maceration: Soak the powdered plant material in a suitable solvent (e.g., methanol, ethanol, water) in a sealed container for a period of 3-7 days with occasional shaking.[8][9]

-

Soxhlet Extraction: For more efficient extraction, use a Soxhlet apparatus, which allows for continuous extraction with a fresh supply of the solvent.[10]

-

-

Filtration and Concentration: Filter the extract to remove solid plant debris. Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.

Phytochemical Screening

Preliminary phytochemical screening provides a qualitative indication of the major classes of secondary metabolites present in the crude extract.[11][12][13]

Table 1: Qualitative Phytochemical Tests

| Phytochemical Class | Test | Reagents | Positive Result |

| Alkaloids | Dragendorff's Test | Dragendorff's reagent (solution of potassium bismuth iodide) | Orange-red precipitate[11][14] |

| Mayer's Test | Mayer's reagent (potassium mercuric iodide solution) | Creamy or white precipitate[8] | |

| Flavonoids | Shinoda Test | Magnesium turnings and concentrated hydrochloric acid | Pink, red, or magenta color[11][15] |

| Phenols | Ferric Chloride Test | Neutral 5% ferric chloride solution | Dark green or bluish-black color[11][14] |

| Saponins | Frothing Test | Water | Persistent froth upon shaking[11] |

| Tannins | Gelatin Test | 1% gelatin solution containing 10% NaCl | White precipitate |

| Terpenoids | Salkowski Test | Chloroform and concentrated sulfuric acid | Reddish-brown coloration at the interface |

| Steroids | Liebermann-Burchardt Test | Acetic anhydride and concentrated sulfuric acid | Green or bluish-green color[11] |

| Glycosides | Keller-Kiliani Test | Glacial acetic acid, a few drops of 5% FeCl₃, and concentrated H₂SO₄ | Reddish-brown ring at the junction of the two layers, and a bluish-green upper layer[11] |

Bioassay-Guided Fractionation

This is a crucial step where the crude extract is separated into fractions, and each fraction is tested for biological activity. This process is repeated until a pure, active compound is isolated.[2][16]

Protocol for Bioassay-Guided Fractionation:

-

Initial Fractionation: Subject the crude extract to a primary separation technique, such as column chromatography using silica gel or Sephadex, with a gradient of solvents of increasing polarity (e.g., hexane, ethyl acetate, methanol).

-

Bioassay of Fractions: Test each fraction for the desired biological activity (e.g., antimicrobial, cytotoxic, anti-inflammatory).

-

Selection of Active Fractions: Select the most active fraction(s) for further separation.

-

Iterative Fractionation: Repeat the process of chromatography and bioassay on the active fractions, using more refined techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), until a pure compound is isolated.[11]

References

- 1. tandfonline.com [tandfonline.com]

- 2. Bioassay Guided Fractionation Protocol for Determining Novel Active Compounds in Selected Australian Flora - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Ethnobotanical survey: Significance and symbolism [wisdomlib.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. apps.worldagroforestry.org [apps.worldagroforestry.org]

- 8. mdpi.com [mdpi.com]

- 9. impactfactor.org [impactfactor.org]

- 10. Bioassay guided fractionation | PPTX [slideshare.net]

- 11. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Role of Phytochemical Screening in Modern Medicinal Plant Research [plantextractwholesale.com]

- 13. phytopharmajournal.com [phytopharmajournal.com]

- 14. rroij.com [rroij.com]

- 15. plantarchives.org [plantarchives.org]

- 16. researchgate.net [researchgate.net]

Methodological & Application

Application Note & Protocol: LC-MS/MS Analysis of Cupressus macrocarpa Root Extracts

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cupressus macrocarpa, commonly known as the Monterey Cypress, is a species of cypress that is native to the central coast of California. Various parts of this plant have been traditionally used for their medicinal properties, attributed to a rich profile of secondary metabolites.[1] The roots of C. macrocarpa are a potential source of bioactive compounds, including flavonoids, biflavonoids, terpenoids, and phenolic acids, which are of significant interest for pharmaceutical and nutraceutical applications.[1] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique ideal for the comprehensive profiling and quantification of these diverse phytochemicals in complex plant extracts.[2][3][4][5][6]

This document provides a detailed protocol for the extraction and subsequent LC-MS/MS analysis of secondary metabolites from the roots of Cupressus macrocarpa. The methodology is designed to enable researchers to identify and quantify key bioactive compounds, facilitating further investigation into their pharmacological activities.

Experimental Protocols

Sample Preparation: Extraction of Bioactive Compounds

This protocol outlines the methanolic extraction of secondary metabolites from Cupressus macrocarpa roots.

Materials:

-

Dried roots of Cupressus macrocarpa

-

Methanol (LC-MS grade)

-

Deionized water

-

Grinder or mill

-

Shaker or sonicator

-

Centrifuge

-

Syringe filters (0.22 µm)

-

LC-MS vials

Procedure:

-

Grinding: Grind the dried Cupressus macrocarpa roots into a fine powder using a grinder or mill.

-

Extraction:

-

Accurately weigh approximately 1 gram of the powdered root material.

-

Add 10 mL of 80% methanol to the powder in a suitable flask.

-

Agitate the mixture using a shaker or sonicator for 60 minutes at room temperature.

-

-

Centrifugation: Centrifuge the extract at 10,000 x g for 15 minutes to pellet the solid plant material.

-

Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into a clean LC-MS vial.

-

Storage: Store the filtered extract at -20°C until LC-MS/MS analysis.

LC-MS/MS Analysis

This protocol details the parameters for the chromatographic separation and mass spectrometric detection of compounds in the Cupressus macrocarpa root extract. The conditions are optimized for the analysis of a broad range of secondary metabolites, including flavonoids and terpenoids.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Tandem mass spectrometer (e.g., Triple Quadrupole or Q-TOF) equipped with an Electrospray Ionization (ESI) source

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is recommended for good separation of the diverse compounds.[7]

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient Elution:

-

0-2 min: 5% B

-

2-25 min: 5-95% B (linear gradient)

-

25-30 min: 95% B (isocratic)

-

30.1-35 min: 5% B (re-equilibration)

-

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), both positive and negative modes should be evaluated for comprehensive profiling. The negative ion mode is particularly effective for flavonoids and phenolic acids.[1][8]

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 350°C

-

Gas Flow Rates:

-

Desolvation Gas (Nitrogen): 800 L/hr

-

Cone Gas (Nitrogen): 50 L/hr

-

-

Data Acquisition: Full scan mode (m/z 100-1500) for initial profiling, followed by targeted MS/MS (product ion scan) for structural elucidation and quantification of specific compounds.

Data Presentation

The following table summarizes the major compounds identified in a methanolic extract of Cupressus macrocarpa roots using LC-ESI-MS/MS in negative ion mode.[1] The identification was based on the mass-to-charge ratio (m/z) of the molecular ion [M-H]⁻ and interpretation of the MS/MS fragmentation patterns.[1]

| Compound Class | Tentatively Identified Compounds |

| Flavonoids | Amentoflavone, Dihydrokaempferol-3-O-α-l-rhamnoside, Hesperidin, Eriocitrin |

| Biflavonoids | 2,3,2″,3″-tetrahydro-4′-O-methyl amentoflavone, Cupressuflavone |

| Phenolic Acids | Quinic acid |

| Diterpenes | Ferruginol, Totarol |

| Other | Hinokiol, Pentadecanoic acid |

Mandatory Visualization

Caption: Experimental workflow for LC-MS/MS analysis of Cupressus macrocarpa root extracts.

References

- 1. Antidiarrheal and Antibacterial Activities of Monterey Cypress Phytochemicals: In Vivo and In Vitro Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scielo.br [scielo.br]

- 3. resolvemass.ca [resolvemass.ca]

- 4. saiflucknow.org [saiflucknow.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. protocols.io [protocols.io]

- 8. imedpub.com [imedpub.com]

Application Notes and Protocols for In Vivo Evaluation of Hibalactone's Anxiolytic-Like Effects

Audience: Researchers, scientists, and drug development professionals.

Introduction: Hibalactone, a lignan isolated from Hydrocotyle umbellata L., has demonstrated notable anxiolytic-like properties in preclinical studies.[1][2] Understanding its mechanism of action and having access to standardized protocols for its evaluation are crucial for advancing its potential as a therapeutic agent. These application notes provide a summary of the quantitative data from in vivo studies, detailed experimental protocols, and visualizations of its mechanism and experimental workflows.

Proposed Mechanism of Action & Signaling Pathway

Hibalactone's anxiolytic-like effects are primarily mediated through the GABAergic system.[3] Studies indicate that hibalactone does not interact with the serotonergic 5-HT1A receptor but rather acts as a positive allosteric modulator at the benzodiazepine binding site of the GABAA receptor.[1][2] This interaction enhances the effect of the endogenous neurotransmitter GABA, leading to an increased influx of chloride ions, hyperpolarization of the neuron, and subsequent neural inhibition, which manifests as a reduction in anxiety. This effect is competitively antagonized by flumazenil, a known benzodiazepine site antagonist.[1][4]

References

- 1. Mechanism of action involved in the anxiolytic-like effects of Hibalactone isolated from Hydrocotyle umbellata L - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanism of action involved in the anxiolytic-like effects of Hibalactone isolated from Hydrocotyle umbellata L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for Cell Viability MTS Assay: Testing Compounds from Balanophora laxiflora

For Researchers, Scientists, and Drug Development Professionals

Introduction

Balanophora laxiflora, a parasitic plant used in traditional medicine, is a rich source of diverse bioactive compounds, including lignans, phenylpropanoids, triterpenoids, and flavonoids.[1] Scientific research has demonstrated that various extracts and isolated compounds from Balanophora laxiflora possess a range of pharmacological activities, including anti-inflammatory and cytotoxic effects against several cancer cell lines.[2][3] This document provides a detailed protocol for utilizing the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay to assess the cell viability and cytotoxic potential of compounds derived from Balanophora laxiflora.

The MTS assay is a colorimetric method for determining the number of viable cells in proliferation or cytotoxicity studies. In living cells, mitochondrial dehydrogenases reduce the MTS tetrazolium compound to a colored formazan product that is soluble in cell culture media. The quantity of formazan, measured by absorbance at 490-500 nm, is directly proportional to the number of metabolically active cells. This assay is a convenient, one-step alternative to the traditional MTT assay as it does not require a solubilization step.[4]

Data Presentation: Cytotoxicity of Balanophora laxiflora Compounds

The following table summarizes the reported cytotoxic activities (IC50 values) of various compounds isolated from Balanophora laxiflora against different human cancer cell lines. This data is crucial for designing appropriate concentration ranges for MTS assays.

| Compound Class | Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Phenolic Compound | Compound 4 | MCF-7 (Breast) | 18.3 | [5] |

| MDA-MB-231 (Breast) | 30.7 | [5] | ||

| Chalcone | Balanochalcone (1) | - | - | [6] |

| Phenylpropanoid | Methyl Caffeate (2) | KB (Epidermal Carcinoma) | Moderate Cytotoxicity | [6] |

| MCF7 (Breast) | Moderate Cytotoxicity | [6] | ||

| SK-LU-1 (Lung) | Moderate Cytotoxicity | [6] | ||

| HepG2 (Hepatocellular) | Moderate Cytotoxicity | [6] | ||

| Xanthene | Dimethyl-6,9,10-trihydroxybenzo[kl]xanthene-1,2-dicarboxylate (5) | KB (Epidermal Carcinoma) | Moderate Cytotoxicity | [6] |

| MCF7 (Breast) | Moderate Cytotoxicity | [6] | ||

| SK-LU-1 (Lung) | Moderate Cytotoxicity | [6] | ||

| HepG2 (Hepatocellular) | Moderate Cytotoxicity | [6] | ||

| Various | Compounds 1-12 | K562 (Leukemia) | 17.2–124.7 | [6] |

| HL-60 (Leukemia) | 17.2–124.7 | [6] | ||

| HeLa (Cervical) | 17.2–124.7 | [6] | ||

| S180 (Murine Sarcoma) | Inhibition rates of 38.7% to 52.8% at 100 µg/mL | [6] |

Experimental Protocols

This section provides a detailed methodology for conducting a cell viability MTS assay to test compounds from Balanophora laxiflora.

Materials and Reagents

-

Selected cancer cell line(s) (e.g., MCF-7, MDA-MB-231, HepG2)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA solution

-

Balanophora laxiflora compounds (dissolved in a suitable solvent like DMSO, and then diluted in culture medium)

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay from Promega)

-

96-well flat-bottom sterile cell culture plates

-

Humidified incubator (37°C, 5% CO2)

-

Microplate reader capable of measuring absorbance at 490 nm

-

Sterile pipette tips and tubes

Experimental Workflow

The following diagram illustrates the general workflow for the MTS assay.

Caption: A flowchart of the MTS assay protocol.

Detailed Step-by-Step Protocol

-

Cell Seeding:

-

Harvest logarithmically growing cells using trypsinization and resuspend them in a complete culture medium.

-

Determine the cell density using a hemocytometer or an automated cell counter.

-

Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). The optimal seeding density should be determined empirically for each cell line to ensure that the cells are in the exponential growth phase during the assay.[7]

-

Include wells with medium only for background control. It is also recommended to leave the outer wells of the plate filled with sterile PBS or medium to minimize evaporation effects.[7]

-

Incubate the plate for 24 hours at 37°C in a humidified, 5% CO2 atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a series of dilutions of the Balanophora laxiflora compounds in a complete culture medium from a stock solution (e.g., in DMSO). Ensure the final solvent concentration in the wells is non-toxic to the cells (typically ≤ 0.5%).

-

Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds).

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of the test compounds.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTS Assay:

-